4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine

Übersicht

Beschreibung

“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the molecular formula C11H17N3O . It is also known by other names such as “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and "Piperidine, 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-" .

Synthesis Analysis

Oxadiazoles, which include the 1,2,4-oxadiazole in the compound , are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

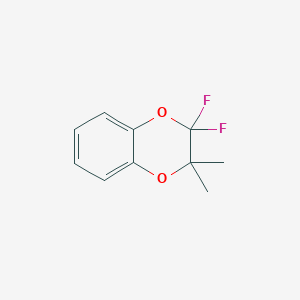

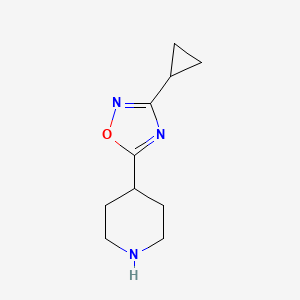

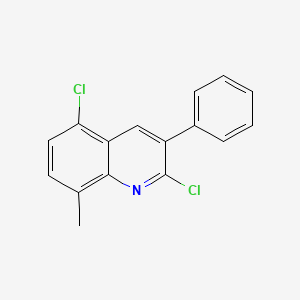

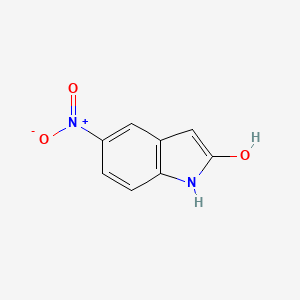

The molecular structure of “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” consists of a piperidine ring attached to a 1,2,4-oxadiazole ring, which in turn is attached to a cyclopropyl group . The average mass of the molecule is 207.272 Da, and the monoisotopic mass is 207.137161 Da .

Physical And Chemical Properties Analysis

The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is a solid at room temperature . Its SMILES string representation is C1(C2=NC(C3CC3)=NO2)CCNCC1.Cl .

Wissenschaftliche Forschungsanwendungen

Anti-Infective Agents

1,2,4-Oxadiazoles, such as the one in the compound , have been synthesized by several research groups as anti-infective agents . These agents have shown promising results against a variety of infections, including bacterial, viral, and leishmanial infections .

Antibacterial Activity

Compounds with 1,2,4-oxadiazole structures have demonstrated significant antibacterial activity . They have been tested against various types of bacteria, including both Gram-positive (such as Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli) .

Antiviral Activity

1,2,4-Oxadiazoles have also been studied for their antiviral properties . While specific studies on “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” are not available, the antiviral potential of 1,2,4-oxadiazoles makes this an interesting area for future research.

Anti-Leishmanial Activity

Leishmaniasis is a parasitic disease that is found in parts of the tropics, subtropics, and southern Europe. 1,2,4-Oxadiazoles have shown anti-leishmanial activities , suggesting potential for the treatment of this disease.

Drug Discovery

1,2,4-Oxadiazole is an essential motif in drug discovery . It is incorporated in many experimental, investigational, and marketed drugs . This suggests that “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” could have potential applications in the development of new drugs.

Scintillating Materials and Dyestuff Industry

1,2,4-Oxadiazoles have a wide range of applications in various scientific areas, including the pharmaceutical industry, scintillating materials, and the dyestuff industry . While specific applications of “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” in these areas are not available, the versatility of 1,2,4-oxadiazoles suggests potential uses.

Safety and Hazards

The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is classified under the GHS07 hazard class . It may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Zukünftige Richtungen

Oxadiazoles, including the 1,2,4-oxadiazol in the compound , have shown potential for a wide range of applications . They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” and similar compounds could have promising future applications in various fields.

Wirkmechanismus

Target of Action

The primary target of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the effects of acetylcholine, a neurotransmitter, in the central and peripheral nervous system.

Mode of Action

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . This dual action allows the compound to modulate the activity of these receptors in a nuanced manner.

Eigenschaften

IUPAC Name |

3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHECXJALZCUWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trifluoroacetato[4,5-dihydro-1,3-bis(2,4,6-trimethyl-Ph)imidazol-2-ylidene]tetra(2,2-dimethylpropanenitrile)ruthenium(II) trifluoroacetate](/img/structure/B3363575.png)